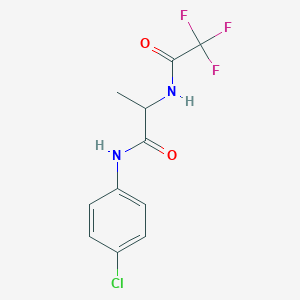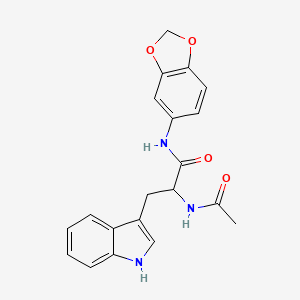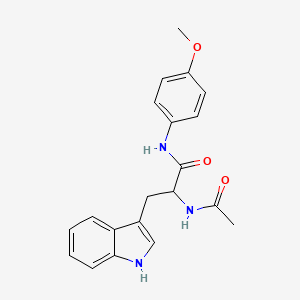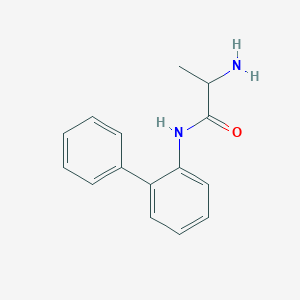![molecular formula C20H23NO4 B4159848 1-({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)proline](/img/structure/B4159848.png)
1-({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)proline
Descripción general
Descripción
1-{4-[(1-Hydroxycyclohexyl)ethynyl]benzoyl}proline is an organic compound that features a unique combination of a cyclohexyl group, an ethynyl group, and a benzoyl group attached to a proline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)proline typically involves multiple steps. One common approach is to start with the preparation of the 1-hydroxycyclohexyl group, which can be achieved through the reduction of cyclohexanone using a suitable reducing agent such as sodium borohydride. The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the proline backbone is incorporated through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(1-Hydroxycyclohexyl)ethynyl]benzoyl}proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the ethynyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-{4-[(1-Hydroxycyclohexyl)ethynyl]benzoyl}proline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)proline involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target proteins, while the ethynyl and benzoyl groups can participate in π-π stacking interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynyl-1-cyclohexanol: Shares the ethynyl and cyclohexyl groups but lacks the benzoyl and proline components.
1-Hydroxycyclohexyl phenyl ketone: Contains the cyclohexyl and benzoyl groups but lacks the ethynyl and proline components.
Uniqueness
1-{4-[(1-Hydroxycyclohexyl)ethynyl]benzoyl}proline is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-18(21-14-4-5-17(21)19(23)24)16-8-6-15(7-9-16)10-13-20(25)11-2-1-3-12-20/h6-9,17,25H,1-5,11-12,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXARVPUNGENRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCCC3C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-ACETAMIDO-3-(1H-INDOL-3-YL)-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4159778.png)

![N~2~-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine](/img/structure/B4159800.png)
![3-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B4159820.png)
![5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID](/img/structure/B4159824.png)
![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}phenylalanine](/img/structure/B4159825.png)
![4-[2-(1-hydroxycyclohexyl)ethynyl]-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B4159833.png)
![2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B4159853.png)
![2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID](/img/structure/B4159858.png)
![3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B4159869.png)
![N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine](/img/structure/B4159877.png)
